4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde
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Overview
Description
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. The compound’s structure includes a quinoline moiety, which is known for its significant biological activities, including antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The quinoline core is then chlorinated to introduce the chloro group at the 5-position.
The next step involves the formation of the oxybutoxy linkage. This can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with 4-bromobutoxybenzaldehyde under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can facilitate the coupling reactions and improve the overall process economics .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzoic acid.
Reduction: 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde involves its interaction with various molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with antimicrobial properties.
4,7-Dichloroquinoline: Known for its use as an intermediate in the synthesis of chloroquine analogs.
5-Chloro-8-quinolinol: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde stands out due to its unique structure, which combines the quinoline moiety with an oxybutoxybenzaldehyde group. This combination enhances its chemical reactivity and broadens its range of applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[4-(5-chloroquinolin-8-yl)oxybutoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-18-9-10-19(20-17(18)4-3-11-22-20)25-13-2-1-12-24-16-7-5-15(14-23)6-8-16/h3-11,14H,1-2,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOPEGGMQVXDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCCCOC3=CC=C(C=C3)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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